4,5-Dibromo-2,3-difluorothiophenol
Overview
Description
4,5-Dibromo-2,3-difluorothiophenol is an organohalogen compound with the molecular formula C6H2Br2F2S. It is a derivative of thiophenol, where the hydrogen atoms at positions 4 and 5 are replaced by bromine atoms, and those at positions 2 and 3 are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2,3-difluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method is the direct bromination and fluorination of thiophenol. The reaction conditions often require the use of bromine (Br2) and fluorine (F2) or other fluorinating agents under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that include the preparation of intermediate compounds followed by halogenation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2,3-difluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiophenol moiety can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophenol derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
4,5-Dibromo-2,3-difluorothiophenol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2,3-difluorothiophenol involves its interaction with molecular targets through its halogen atoms. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. These interactions can affect various molecular pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3,4-difluorothiophene
- 2,5-Dichloro-3,4-difluorothiophene
- 2-Bromo-5-chloro-3,4-difluorothiophene
Uniqueness
4,5-Dibromo-2,3-difluorothiophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms in the thiophenol ring enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various synthetic and industrial applications .
Properties
IUPAC Name |
4,5-dibromo-2,3-difluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZURFLEHDKTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.